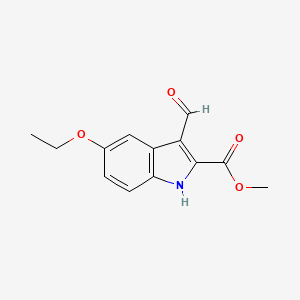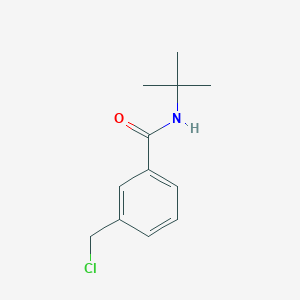
N-tert-butyl-3-(chloromethyl)benzamide
Descripción general
Descripción
N-tert-butyl-3-(chloromethyl)benzamide: is an organic compound with the molecular formula C12H16ClNO. It is a benzamide derivative characterized by the presence of a tert-butyl group and a chloromethyl group attached to the benzene ring. This compound is of interest in various fields of chemical research due to its unique structural features and reactivity .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-3-(chloromethyl)benzamide typically involves the reaction of 3-(chloromethyl)benzoic acid with tert-butylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent such as thionyl chloride to facilitate the formation of the amide bond .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions: N-tert-butyl-3-(chloromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions depend on the specific nucleophile or oxidizing agent used. For example, substitution with an amine can yield a secondary amine derivative, while oxidation may lead to the formation of a carboxylic acid .
Aplicaciones Científicas De Investigación
Chemistry: N-tert-butyl-3-(chloromethyl)benzamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .
Biology and Medicine: In biological research, this compound may be used to study the effects of benzamide derivatives on various biological systems. It can serve as a precursor for the synthesis of potential pharmaceutical agents .
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Mecanismo De Acción
The mechanism of action of N-tert-butyl-3-(chloromethyl)benzamide involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The tert-butyl group may influence the compound’s hydrophobicity and steric properties, affecting its overall reactivity and interactions .
Comparación Con Compuestos Similares
N-tert-butylbenzamide: Lacks the chloromethyl group, resulting in different reactivity and applications.
3-(chloromethyl)benzamide: Lacks the tert-butyl group, affecting its steric and electronic properties.
Uniqueness: N-tert-butyl-3-(chloromethyl)benzamide is unique due to the presence of both the tert-butyl and chloromethyl groups, which confer distinct reactivity and potential for diverse applications in chemical synthesis and research .
Propiedades
IUPAC Name |
N-tert-butyl-3-(chloromethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO/c1-12(2,3)14-11(15)10-6-4-5-9(7-10)8-13/h4-7H,8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLCZZPCGHYUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1=CC=CC(=C1)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


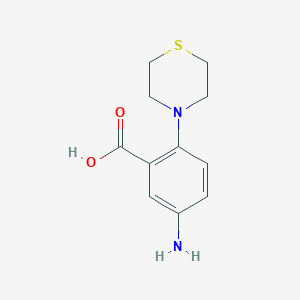
![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(pyridin-3-yloxy)acetamide](/img/structure/B2527616.png)
![2-chloro-N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]propanamide](/img/structure/B2527617.png)
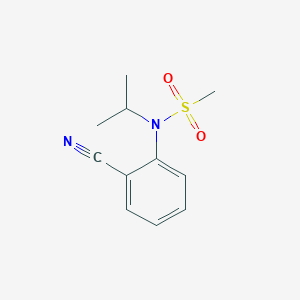

![7-[(furan-2-yl)methyl]-6-({[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one](/img/structure/B2527625.png)
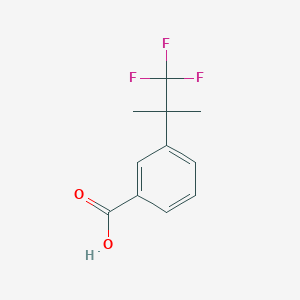
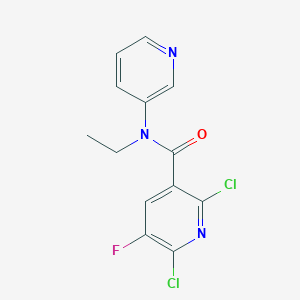
![4-(dimethylsulfamoyl)-N-{[4-(3-methylphenyl)-5-({[(1,3-thiazol-2-yl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B2527629.png)
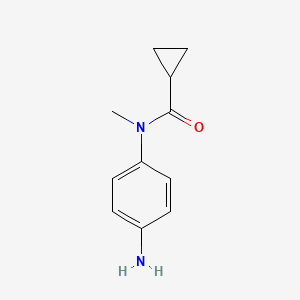
![3-cyclopentyl-2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2527632.png)
